molecular formula C22H28N2O B3878415 1-isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine

1-isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine

Cat. No. B3878415
M. Wt: 336.5 g/mol
InChI Key: HLXQKZHSDMFLFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine, also known as L-765,314, is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. This compound has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine is not fully understood, but it is believed to act as a dopamine D1 receptor partial agonist. This means that 1-isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine can bind to and activate dopamine D1 receptors, but only partially activates them. This results in a more subtle effect on the dopaminergic system compared to full agonists, which can cause side effects such as motor disturbances and addiction.
Biochemical and Physiological Effects
1-isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine has been shown to have several biochemical and physiological effects in animal models. These include increased dopamine release in the striatum, improved motor function, and reduced neuronal loss in Parkinson's disease models. In Alzheimer's disease models, 1-isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine has been shown to inhibit the aggregation of amyloid beta peptides and reduce oxidative stress. In schizophrenia models, 1-isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine has been shown to improve cognitive function and reduce the positive symptoms of the disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine in lab experiments is its selective binding to dopamine D1 receptors. This allows researchers to study the effects of dopamine D1 receptor activation without the confounding effects of other dopamine receptor subtypes. However, one limitation of using 1-isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine is its partial agonist activity, which may not fully replicate the effects of full agonists in vivo.

Future Directions

There are several future directions for the study of 1-isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine. One area of research is the development of more potent and selective dopamine D1 receptor partial agonists. This could lead to the development of new therapeutics for Parkinson's disease, Alzheimer's disease, and schizophrenia. Another area of research is the investigation of the long-term effects of 1-isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine on the dopaminergic system and other neurotransmitter systems. This could provide valuable insights into the potential long-term effects of dopamine D1 receptor activation in various diseases. Finally, the use of 1-isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine in combination with other drugs could lead to the development of more effective and targeted therapies for various diseases.

Scientific Research Applications

1-isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. In Parkinson's disease, 1-isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine has been shown to improve motor function and reduce the loss of dopaminergic neurons in animal models. In Alzheimer's disease, 1-isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a key role in the development of the disease. In schizophrenia, 1-isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine has been shown to improve cognitive function and reduce the positive symptoms of the disease.

properties

IUPAC Name

1-[2,6-dimethyl-4-(4-methylanilino)-3,4-dihydro-2H-quinolin-1-yl]-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-14(2)22(25)24-17(5)13-20(19-12-16(4)8-11-21(19)24)23-18-9-6-15(3)7-10-18/h6-12,14,17,20,23H,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXQKZHSDMFLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(N1C(=O)C(C)C)C=CC(=C2)C)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine
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Reactant of Route 6
1-isobutyryl-2,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine

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